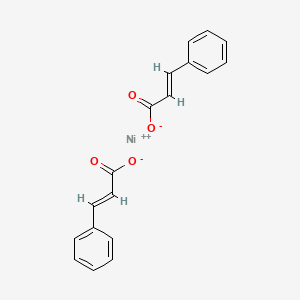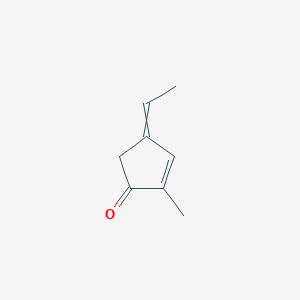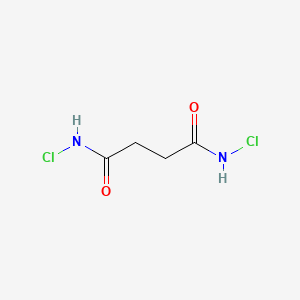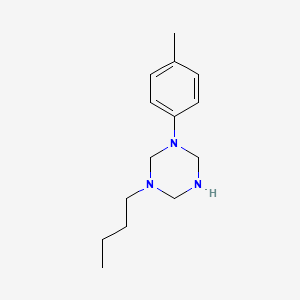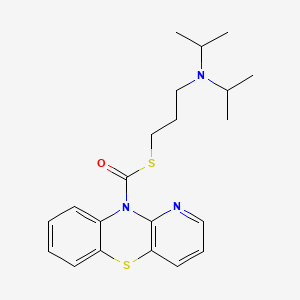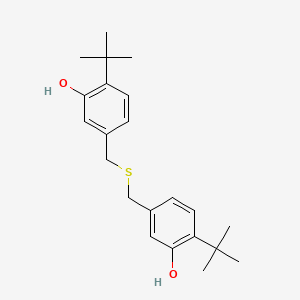
Sulfide, bis(4-t-butyl-m-cresyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfide, bis(4-t-butyl-m-cresyl)-: is an organic compound with the molecular formula C22H30O2S . It is also known by other names such as 4,4’-Thiobis(6-tert-butyl-m-cresol) and bis(3-tert-butyl-4-hydroxy-6-methylphenyl)sulfide . This compound is characterized by its aromatic structure and the presence of tert-butyl groups, which contribute to its stability and reactivity.
Preparation Methods
The synthesis of Sulfide, bis(4-t-butyl-m-cresyl)- typically involves the reaction of 4-tert-butyl-m-cresol with sulfur or sulfur-containing reagents. One common method is the reaction of 4-tert-butyl-m-cresol with sulfur dichloride (SCl2) under controlled conditions. The reaction is carried out in an inert solvent such as toluene or chloroform at elevated temperatures to facilitate the formation of the sulfide bond .
Chemical Reactions Analysis
Sulfide, bis(4-t-butyl-m-cresyl)-: undergoes various chemical reactions, including:
Scientific Research Applications
Sulfide, bis(4-t-butyl-m-cresyl)-: has several applications in scientific research and industry:
Antioxidant: It is used as an antioxidant in the rubber and plastics industry to prevent oxidative degradation.
Stabilizer: It serves as a stabilizer in polyethylene and polyolefin packaging materials for foodstuffs.
Biological Studies: The compound is used in studies related to oxidative stress and its effects on biological systems.
Mechanism of Action
The antioxidant properties of Sulfide, bis(4-t-butyl-m-cresyl)- are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The tert-butyl groups enhance its stability and effectiveness as an antioxidant by providing steric hindrance, which protects the phenolic hydroxyl groups from rapid oxidation .
Comparison with Similar Compounds
Sulfide, bis(4-t-butyl-m-cresyl)-: can be compared with other similar compounds such as:
4,4’-Thiobis(6-tert-butyl-3-cresol): Similar structure but with different substitution patterns on the aromatic rings.
Bis(3-tert-butyl-4-hydroxy-6-methylphenyl)sulfide: Another name for the same compound, highlighting its structural features.
This compound stands out due to its unique combination of antioxidant properties and stability, making it valuable in various industrial applications.
Properties
CAS No. |
63979-95-3 |
|---|---|
Molecular Formula |
C22H30O2S |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2-tert-butyl-5-[(4-tert-butyl-3-hydroxyphenyl)methylsulfanylmethyl]phenol |
InChI |
InChI=1S/C22H30O2S/c1-21(2,3)17-9-7-15(11-19(17)23)13-25-14-16-8-10-18(20(24)12-16)22(4,5)6/h7-12,23-24H,13-14H2,1-6H3 |
InChI Key |
QBYUZGABCGMOKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)CSCC2=CC(=C(C=C2)C(C)(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


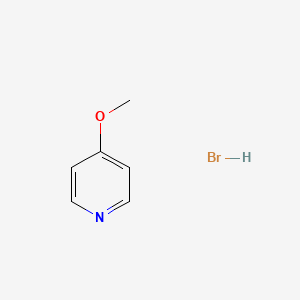
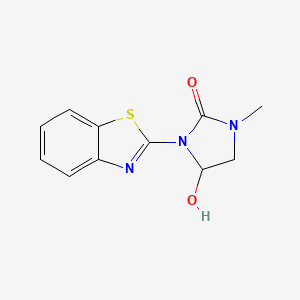
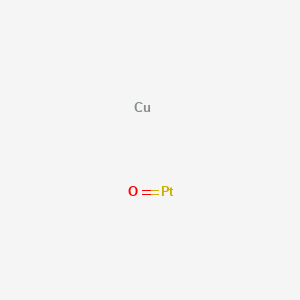
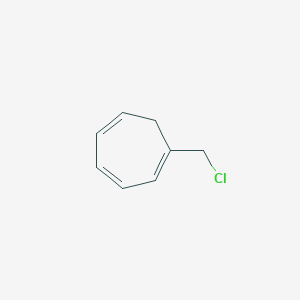
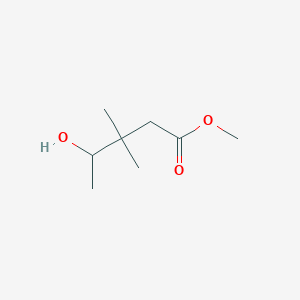
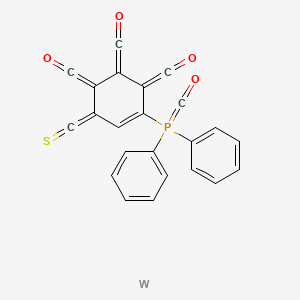
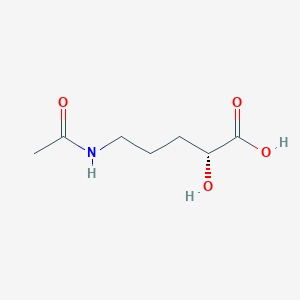
![2-[1-(4-Chlorophenyl)propylidene]hydrazine-1-carbothioamide](/img/structure/B14488572.png)

